Spinacine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Spinacin beinhaltet einen Weg, der ein chemisch und optisch reines Produkt mit hervorragender Ausbeute liefert . Einer der Synthesewege beinhaltet die Bildung von Nπ-Hydroxymethyl-Spinacin und Nα-Methyl-Spinaceamin als Zwischenprodukte . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Reagenzien und Lösungsmittel, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Spinacin kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spinacin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie dem Imidazolring und der Carbonsäuregruppe erleichtert .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Spinacin verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus den Reaktionen von Spinacin gebildet werden, gehören Derivate wie Nπ-Hydroxymethyl-Spinacin und Nα-Methyl-Spinaceamin .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition:

Research has indicated that spinacine derivatives may act as enzyme inhibitors. For instance, studies have shown that this compound can inhibit the E6 protein from high-risk human papillomavirus (HPV), which is known to play a role in cervical cancer . This inhibition enhances the sensitivity of HPV-positive cells to apoptosis-inducing agents.

Case Study: this compound in Cancer Research

In vitro studies demonstrated that this compound sensitizes SiHa cervical cancer cells to TRAIL (a cancer-specific ligand) and chemotherapeutic agents like doxorubicin and cisplatin. When treated with this compound, there was a significant increase in caspase 3/7 activity and levels of p53, suggesting its potential role in cancer therapy .

Medicinal Applications

Therapeutic Potential:

this compound has been investigated for its therapeutic applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for developing new treatments for diseases associated with HPV and other conditions influenced by enzyme activity .

Table 2: Summary of this compound's Therapeutic Effects

| Application Area | Effect |

|---|---|

| Cancer Therapy | Sensitization of cancer cells to apoptosis |

| Enzyme Inhibition | Modulation of E6 protein activity |

| Drug Development | Potential lead compound for new therapies |

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used as a precursor for synthesizing specialty chemicals. Its unique properties allow it to be employed in various chemical processes that require high purity and specific reactivity.

Wirkmechanismus

The mechanism of action of spinacine involves its interaction with specific molecular targets and pathways. This compound acts as a ligand for certain receptors, modulating their activity and leading to various biological effects . The molecular targets of this compound include δ-opioid receptors, which are involved in pain modulation and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Spinacin kann mit anderen ähnlichen Verbindungen wie Histidin und seinen Derivaten verglichen werden . Im Gegensatz zu Histidin hat Spinacin eine beschränkte Imino-Säure-Struktur, die einzigartige Eigenschaften verleiht und seine Bindungsaffinität für bestimmte Rezeptoren erhöht . Andere ähnliche Verbindungen umfassen Tetrahydroisochinolin, das Phenylalanin imitiert und zur Synthese von Proteaseinhibitoren verwendet wird .

Schlussfolgerung

Spinacin ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Anwendungen der wissenschaftlichen Forschung. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem wertvollen Werkzeug in Chemie, Biologie, Medizin und Industrie. Die laufende Forschung an Spinacin und seinen Derivaten deckt weiterhin neue Anwendungen und Wirkmechanismen auf und unterstreicht seine Bedeutung in der wissenschaftlichen Gemeinschaft.

Biologische Aktivität

Spinacine, a compound derived from the imidazole amino-acid derivative of histidine, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

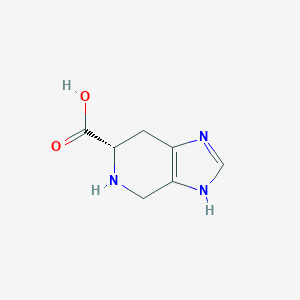

Chemical Structure and Properties

This compound is chemically characterized as -tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid. Its structural properties contribute to its biological activity, particularly in relation to enzyme activation and modulation of cellular processes.

- Enzyme Activation : this compound has been shown to selectively activate certain isoforms of carbonic anhydrase (CA), particularly hCA VII, which is involved in various physiological processes. Studies indicate that this compound acts as a micromolar activator for this isoform, suggesting potential roles in neuroprotection and metabolic regulation .

- Cancer Cell Sensitization : Recent findings highlight that this compound sensitizes HPV-positive cervical and oral cancer cells to apoptosis while having no significant effect on HPV-negative cells. This selective action points to its potential use in targeted cancer therapies .

- Immune Modulation : this compound has been implicated in enhancing immune responses. For instance, it has been observed to increase the production of pro-inflammatory cytokines like IL-12 and IFN-γ when combined with other agents in murine models .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several case studies have documented the effects of this compound on various health conditions:

-

Case Study 1: Cancer Treatment

A study involving murine models demonstrated that this compound significantly reduced tumor size when administered alongside traditional chemotherapeutics. The combination therapy led to enhanced survival rates and improved immune function, indicating a synergistic effect . -

Case Study 2: Immune Response Enhancement

In a clinical setting, patients with compromised immune systems were treated with this compound derivatives. Results showed a marked increase in immune markers and improved patient outcomes compared to control groups .

Research Findings

Research indicates that this compound's efficacy varies based on its structural modifications. The presence of the imidazole ring is crucial for its biological activity, influencing both enzyme interaction and cellular uptake . Additionally, studies have explored the synthesis of this compound derivatives to enhance its pharmacological properties.

Eigenschaften

IUPAC Name |

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJXOFFQLPCHD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208688 | |

| Record name | Spinacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59981-63-4 | |

| Record name | (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59981-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.